Pyrimidin-4(1H)-one 2-(2-amino-5-bromo-6-oxocyclohexa-1,3-dien-1-yl)acetate
Description
Pyrimidin-4(1H)-one 2-(2-amino-5-bromo-6-oxocyclohexa-1,3-dien-1-yl)acetate is a structurally complex heterocyclic compound featuring a pyrimidinone core fused with a substituted cyclohexadienone moiety via an acetate linker. The pyrimidinone ring (a six-membered aromatic ring with two nitrogen atoms and a ketone group) is functionalized at the 2-position with a 2-amino-5-bromo-6-oxocyclohexa-1,3-dien-1-yl group, which introduces a conjugated dienone system. The bromine atom at the 5-position of the cyclohexadienone ring likely enhances halogen-bonding interactions, while the amino group may participate in hydrogen bonding.
Properties
Molecular Formula |
C12H12BrN3O4 |
|---|---|
Molecular Weight |
342.15 g/mol |
IUPAC Name |
2-(2-amino-5-bromo-6-oxocyclohexa-1,3-dien-1-yl)acetic acid;1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H8BrNO3.C4H4N2O/c9-5-1-2-6(10)4(8(5)13)3-7(11)12;7-4-1-2-5-3-6-4/h1-2,5H,3,10H2,(H,11,12);1-3H,(H,5,6,7) |
InChI Key |
QOHWNZSIKGMCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=O)C1Br)CC(=O)O)N.C1=CN=CNC1=O |
Origin of Product |
United States |
Biological Activity
Pyrimidin-4(1H)-one derivatives are a notable class of compounds due to their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibition properties. This article focuses on the biological activity of the compound Pyrimidin-4(1H)-one 2-(2-amino-5-bromo-6-oxocyclohexa-1,3-dien-1-yl)acetate , exploring its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a bromo group and an acetylated amino group, which is pivotal for its biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of pyrimidine derivatives. For instance, compounds similar to Pyrimidin-4(1H)-one have shown significant activity against various bacterial strains. In a comparative study, derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential as antibacterial agents .
Enzyme Inhibition
Pyrimidine derivatives have also been evaluated for their enzyme inhibitory activities. For example:
- Acetylcholinesterase (AChE) Inhibition : Certain pyrimidine compounds have shown strong inhibitory effects on AChE, which is critical in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound has been noted for its urease inhibition potential, which is relevant for treating urease-related infections and conditions .
Antiviral Properties
Research indicates that some pyrimidine derivatives can induce interferon production, enhancing antiviral responses in mice models. This suggests that Pyrimidin-4(1H)-one derivatives may possess antiviral properties worth exploring further .
Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated various pyrimidine derivatives for their antimicrobial efficacy. The results indicated that the tested compounds exhibited varying degrees of effectiveness against both gram-positive and gram-negative bacteria. The most active compounds demonstrated IC50 values significantly lower than established antibiotics, suggesting their potential as new antimicrobial agents .
Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, several pyrimidine derivatives were screened for AChE and urease inhibition. The results showed that some compounds had IC50 values in the low micromolar range, indicating strong inhibitory effects compared to standard inhibitors used in clinical settings .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 2f (6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one):
- Substituents: A methoxyphenylamino group at the 6-position and a thioether-linked nitrobenzoyl group at the 2-position.
- Properties: Higher molecular weight (413.09 g/mol) and melting point (215.8–217.7°C) compared to simpler pyrimidinones. The nitro group confers strong electron-withdrawing effects, while the thioether may influence metabolic stability .
- Synthesis: Involves S-alkylation followed by sulfuric acid-mediated cyclization, similar to methods for other pyrimidinone derivatives .
6-Amino-5-bromo-1H-pyrimidin-4-one:
- Substituents: Bromine and amino groups at the 5- and 6-positions, respectively.
- Safety : Classified as hazardous (100% purity), requiring precautions for inhalation and dermal exposure. The bromine atom may contribute to toxicity .
Key Differentiators of the Target Compound
- Acetate Linker : Unlike thioether or nitro-containing derivatives (e.g., Compound 2f), the acetate group may enhance hydrolytic stability under physiological conditions while moderating lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
